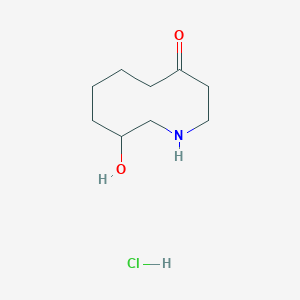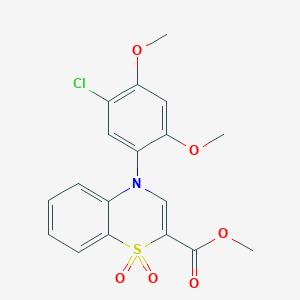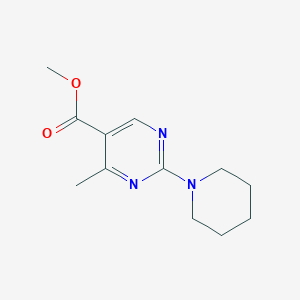
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intermediates for Kinase Inhibitors : The compound is used in the synthesis of various intermediates, which find applications as aurora 2 kinase inhibitors. These inhibitors are crucial in cancer research and treatment. A notable study by Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize these intermediates, highlighting the compound's significance in developing cancer treatments (Xu et al., 2015).
Optical and Electronic Material Research : El-Menyawy et al. (2013) synthesized a related compound, 3-Amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA), and explored its crystal structure, optical properties, and applications in thin-film technology. This research underscores the potential use of such compounds in developing new materials for optical and electronic applications (El-Menyawy et al., 2013).
Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial activities. Matiichuk et al. (2021) synthesized compounds that showed high activity against certain strains, indicating potential applications in antimicrobial therapy (Matiichuk et al., 2021).
Cytotoxic Activity in Cancer Research : The compound's derivatives have shown potential in cancer research due to their cytotoxic activities. Sa̧czewski et al. (2004) investigated acrylonitriles substituted with various rings for their in vitro cytotoxic potency on human cancer cell lines, providing insights into their potential as cancer therapeutics (Sa̧czewski et al., 2004).
Chemosensor Development : Studies on similar compounds, such as those by Hranjec et al. (2012), have explored their use as potential chemosensors for detecting various cations. This research highlights the application of these compounds in developing sensitive and selective sensors for environmental and analytical purposes (Hranjec et al., 2012).
Synthesis of Novel Photoluminescent Materials : Li et al. (2010) explored the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, derived from acrylonitrile compounds. This indicates potential applications in developing new photoluminescent materials (Li et al., 2010).
Corrosion Inhibition : The compound and its derivatives have been investigated for their corrosion inhibition properties. Verma et al. (2016) studied the efficiency of similar compounds in inhibiting corrosion on mild steel, demonstrating their potential applications in industrial maintenance and protection (Verma et al., 2016).
Solar Cell Development : The compound has been considered for use in organic solar cells. Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative for evaluation as an electron acceptor in bulk heterojunction organic solar cells, suggesting its potential in renewable energy technologies (Kazici et al., 2016).
特性
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-6-8-25-9-7-20)11-16-4-5-17(26-16)13-2-1-3-15(10-13)21(23)24/h1-5,10-11H,6-9H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBYWMUDKAJNJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)
